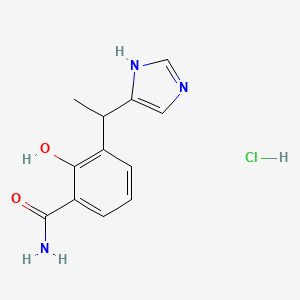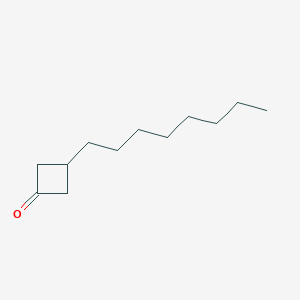
Cyclobutanone, 3-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanone, 3-octyl-, is an organic compound that belongs to the class of cyclic ketones It features a four-membered ring structure with a ketone functional group and an octyl side chain attached to the third carbon of the cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Oxidation of Cyclobutanol Derivatives: : One common method for synthesizing cyclobutanone derivatives involves the oxidation of cyclobutanol derivatives. For instance, 3-octylcyclobutanol can be oxidized using strong oxidizing agents such as chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC) to yield cyclobutanone, 3-octyl-.
-
Friedel-Crafts Acylation: : Another synthetic route involves the Friedel-Crafts acylation of cyclobutane with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)
Industrial Production Methods
Industrial production of cyclobutanone, 3-octyl-, typically involves large-scale oxidation processes using robust and efficient oxidizing agents. The choice of method depends on factors such as yield, cost, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Cyclobutanone, 3-octyl-, can undergo further oxidation to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction of cyclobutanone, 3-octyl-, can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of the corresponding alcohol, 3-octylcyclobutanol.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups. Reagents such as Grignard reagents (RMgX) can be used to introduce new alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts acylation.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 3-octylcyclobutanol.
Substitution: Various alkyl or aryl-substituted cyclobutanone derivatives.
Scientific Research Applications
Cyclobutanone, 3-octyl-, has several applications in scientific research:
-
Chemistry: : It serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecules and natural products. Its strained ring structure makes it a useful starting material for various synthetic transformations.
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ketones. It may also serve as a model compound for understanding the behavior of cyclic ketones in biological systems.
-
Medicine: : Cyclobutanone derivatives have potential applications in drug discovery and development. Their unique structural features can be exploited to design novel therapeutic agents with specific biological activities.
-
Industry: : In the industrial sector, cyclobutanone, 3-octyl-, can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of cyclobutanone, 3-octyl-, involves its interaction with molecular targets through its ketone functional group. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The strained ring structure of cyclobutanone also makes it prone to ring-opening reactions, which can further diversify its reactivity.
Comparison with Similar Compounds
Cyclobutanone, 3-octyl-, can be compared with other cyclic ketones such as cyclopropanone, cyclopentanone, and cyclohexanone.
Cyclopropanone: A three-membered ring ketone, highly reactive due to ring strain, but less stable and harder to handle compared to cyclobutanone.
Cyclopentanone: A five-membered ring ketone, more stable and less strained than cyclobutanone, with different reactivity patterns.
Cyclohexanone: A six-membered ring ketone, very stable and commonly used in organic synthesis, with lower ring strain compared to cyclobutanone.
Cyclobutanone, 3-octyl-, is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
160002-82-4 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
3-octylcyclobutan-1-one |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-11-9-12(13)10-11/h11H,2-10H2,1H3 |
InChI Key |
DCXUUFRIRJVXJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


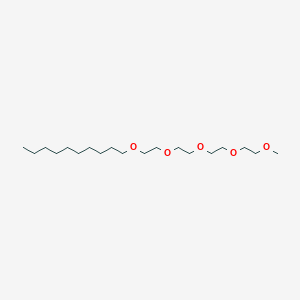
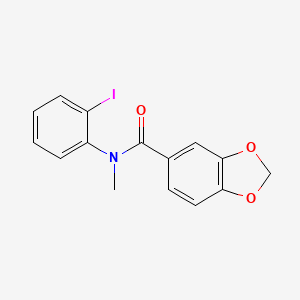
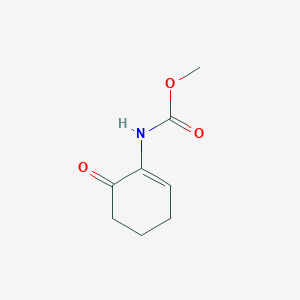

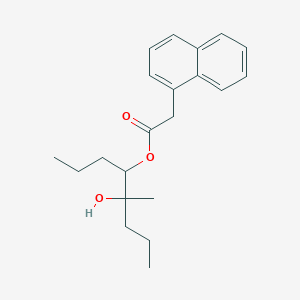


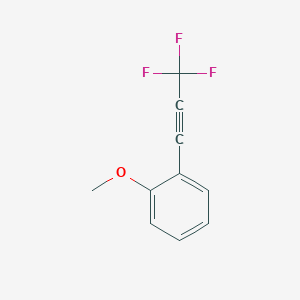
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)
![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
